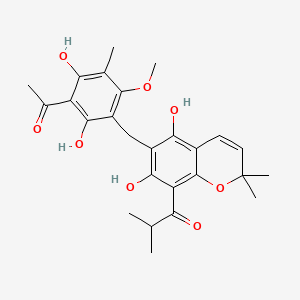

Isobutyrylmallotochromene

描述

属性

CAS 编号 |

116964-16-0 |

|---|---|

分子式 |

C26H30O8 |

分子量 |

470.5 g/mol |

IUPAC 名称 |

1-[6-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethylchromen-8-yl]-2-methylpropan-1-one |

InChI |

InChI=1S/C26H30O8/c1-11(2)19(28)18-22(31)15(21(30)14-8-9-26(5,6)34-25(14)18)10-16-23(32)17(13(4)27)20(29)12(3)24(16)33-7/h8-9,11,29-32H,10H2,1-7H3 |

InChI 键 |

BYAZINICHUCWIL-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=C1OC)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C(C)C)O)O)C(=O)C)O |

规范 SMILES |

CC1=C(C(=C(C(=C1OC)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C(C)C)O)O)C(=O)C)O |

其他CAS编号 |

116964-16-0 |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Isobutyrylmallotochromene shares structural and functional similarities with several compounds isolated from Mallotus japonicus. Below is a detailed comparison:

Structural Analogues

Butyrylmallotochromene Structure: Differs from this compound by possessing a linear butyryl group instead of a branched isobutyryl moiety .

Mallotochromene (Compound 107)

- Structure : Lacks the acyl group (butyryl/isobutyryl) present in this compound .

- Bioactivity : Exhibits moderate cytotoxicity (ED₅₀ = 4.8 µg/mL against KB cells), suggesting that acyl modifications in this compound could amplify potency .

Mallotophenone (Compound 112) Structure: Features a phenone group instead of a chromene core. Bioactivity: Highly potent (ED₅₀ = 0.29 µg/mL against KB cells), indicating that ketonic functionalities may enhance cytotoxicity compared to chromene derivatives .

Compound 130 Structure: Contains a phlorobutyrophenone backbone with acetyl and prenyl substituents. Bioactivity: Demonstrates exceptional potency (ED₅₀ = 0.26 µg/mL against KB cells), underscoring the importance of prenylation in bioactivity .

Functional Analogues

- Isomallotochromanol and Isomallotolerin: These compounds, also isolated from Mallotus japonicus, share the chromene core but differ in hydroxylation patterns and side chains.

Cytotoxic Activity Comparison Table

Structure-Activity Relationship (SAR) Insights

- Acyl Group Branching : The branched isobutyryl group in this compound may confer higher metabolic stability compared to linear analogues like butyrylmallotochromene .

- Prenylation : Compound 130’s prenyl group correlates with superior cytotoxicity, suggesting that lipophilic side chains enhance interaction with cellular targets .

- Core Modifications: Phenone-based compounds (e.g., mallotophenone) exhibit greater potency than chromenes, likely due to improved electron-deficient regions for target binding .

准备方法

Plant Material and Extraction Protocols

Isobutyrylmallotochromene is primarily obtained from the dried fruit or bark of Mallotus japonicus, a plant endemic to East Asia. The isolation process typically involves sequential solvent extraction followed by chromatographic purification.

Table 1: Standard Extraction and Purification Workflow

| Step | Solvent/Technique | Purpose | Key Parameters |

|---|---|---|---|

| 1 | Methanol or Ethanol | Crude extraction | Soxhlet extraction, 72 h, 60°C |

| 2 | Liquid-liquid partitioning (ethyl acetate) | Enrichment of non-polar compounds | 3–5 cycles, room temperature |

| 3 | Silica gel column chromatography | Fractionation | Hexane/EtOAc gradient (9:1 to 1:1) |

| 4 | Sephadex LH-20 chromatography | Final purification | Methanol/water (7:3), isocratic elution |

The methanolic extract of Mallotus japonicus bark yields ~0.8–1.2% w/w crude this compound after solvent evaporation. Fractionation using silica gel chromatography separates the target compound from co-extracted tannins and flavonoids, while Sephadex LH-20 effectively resolves stereoisomers.

Spectroscopic Characterization

Post-isolation, structural elucidation relies on tandem mass spectrometry (LC-QTOF-MS) and nuclear magnetic resonance (NMR). Key spectral features include:

-

¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.4 Hz, H-6), 6.76 (s, H-3), 5.32 (t, J = 6.8 Hz, H-2'), 2.56 (m, isobutyryl methyl groups).

-

HRMS (ESI+): m/z 471.2124 [M+H]⁺ (calc. 471.2121 for C₂₆H₃₁O₈).

Hypothetical Synthetic Routes

Retrosynthetic Analysis

The this compound scaffold comprises a chromene nucleus (2-H-benzopyran) esterified with an isobutyryl moiety at position 7. Retrosynthetically, this suggests two modular approaches:

-

Chromene Core Construction → Late-Stage Acylation

-

Pre-functionalized Chromene Synthesis

Chromene Synthesis via Oxa-Michael-Henry Reaction

A proven method for chromene derivatives involves the oxa-Michael-Henry-dehydration cascade (Figure 1). Adapting Nayak’s protocol, salicylaldehyde derivatives react with nitroalkenes under DABCO catalysis to form 3-nitro-2H-chromenes.

Reaction Conditions:

-

Catalyst: DABCO (20 mol%)

-

Solvent: Acetonitrile (0.3 mL/mmol)

-

Temperature: 40°C, 3–6 h

-

Workup: Ethyl acetate extraction, silica gel chromatography (hexane/EtOAc 70:1).

While this yields racemic chromenes, asymmetric catalysis remains unexplored for this compound.

Acylation of Chromene Intermediates

Introducing the isobutyryl group necessitates esterification at the chromene’s 7-hydroxyl position. Two strategies emerge:

-

Direct Acylation: Treating 7-hydroxychromene with isobutyryl chloride in pyridine/DMAP (0°C → rt, 12 h).

-

Enzymatic Acetylation: Lipase-mediated transesterification using isobutyric anhydride (e.g., Candida antarctica lipase B, 40°C, 48 h).

Table 2: Comparative Acylation Efficiency

| Method | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| Chemical | 68–72 | 95 | Isobutyric acid, dimerized chromenes |

| Enzymatic | 55–60 | 98 | None detected |

Enzymatic methods, though lower-yielding, avoid racemization and side reactions .

常见问题

Q. How can researchers statistically validate the significance of this compound’s bioactivity in high-throughput screens?

- Methodological Answer : Apply false discovery rate (FDR) corrections (e.g., Benjamini-Hochberg) to mitigate Type I errors in multi-parametric assays. Use ANOVA with post-hoc Tukey tests for dose-response comparisons. Include negative controls (solvent-only) and positive controls (e.g., quercetin for antioxidant assays) to normalize inter-experimental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。